molecular formula C27H21NO3 B344323 2'-[BENZYL(PHENYL)CARBAMOYL]BIPHENYL-2-CARBOXYLIC ACID

2'-[BENZYL(PHENYL)CARBAMOYL]BIPHENYL-2-CARBOXYLIC ACID

Katalognummer: B344323
Molekulargewicht: 407.5 g/mol
InChI-Schlüssel: ZRCQUCQRGKJKSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-[(Benzylanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid is a complex organic compound with the molecular formula C27H21NO3. This compound is characterized by its intricate structure, which includes a benzylanilino group attached to a biphenyl core, and a carboxylic acid functional group. It is often used in various fields of scientific research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-[(Benzylanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2’-[(Benzylanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Addition: Common reagents include Grignard reagents and organolithium compounds.

    Substitution Reactions: Halogenating agents and nucleophiles are often used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition can yield alcohols, while oxidation can produce quinones.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2’-[(Benzylanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzylanilino group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C27H21NO3

Molekulargewicht

407.5 g/mol

IUPAC-Name

2-[2-[benzyl(phenyl)carbamoyl]phenyl]benzoic acid

InChI

InChI=1S/C27H21NO3/c29-26(28(21-13-5-2-6-14-21)19-20-11-3-1-4-12-20)24-17-9-7-15-22(24)23-16-8-10-18-25(23)27(30)31/h1-18H,19H2,(H,30,31)

InChI-Schlüssel

ZRCQUCQRGKJKSP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O

Kanonische SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.